Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate” is a complex organic compound. It contains a cyclopropyl group, a tetrahydrochromeno group, an oxazin ring, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The tetrahydrochromeno and oxazin rings are larger, heterocyclic rings that contain oxygen and nitrogen atoms, respectively. The benzoate group is an ester functional group, which would contribute to the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all play a role .Scientific Research Applications
Thermally Curable Monomers and Polymers
A study by Kiskan and Yagcı explored a new monomer that combines benzoxazine and coumarin rings, demonstrating its utility in creating thermally curable polymers. This research showcases the potential of such compounds in developing advanced materials with specific thermal properties (Kiskan & Yagcı, 2007).
Crystal Structure Analysis
Jones and Kuś investigated the crystal structure of a related compound, highlighting the significance of molecular orientation and hydrogen bonding in determining the physical properties of these materials (Jones & Kuś, 2004).
Chemical Reactions and Mechanisms
Colantoni et al. provided insights into the stereochemistry of Grignard reactions involving conformationally mobile δ-keto esters, demonstrating the effects of solvent and reactant changes on reaction outcomes. This research underscores the complexity and versatility of reactions involving compounds with similar structures (Colantoni et al., 1978).
Synthesis and Applications in Material Science
Sañudo et al. described the synthesis of a new class of cyclic dipeptidyl ureas, showcasing the potential of such compounds in the development of novel materials or pharmaceuticals (Sañudo et al., 2006).
Antimicrobial Activity
Fang et al. investigated the antimicrobial properties of benzo[b][1,4]oxazin-3(4H)-one derivatives, indicating the potential of such compounds in medical applications, especially in developing new antimicrobial agents (Fang et al., 2011).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application (such as a pharmaceutical), further studies could be conducted to optimize its properties and evaluate its safety and efficacy .
Properties
IUPAC Name |
methyl 4-[(9-cyclopropyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl)oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-26-22(25)13-2-6-15(7-3-13)29-19-11-27-21-16(20(19)24)8-9-18-17(21)10-23(12-28-18)14-4-5-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXWZOOPWPVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.